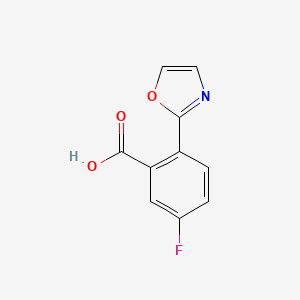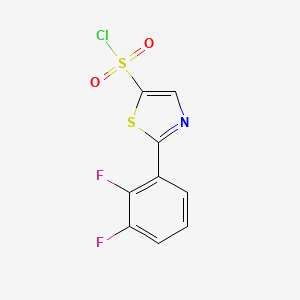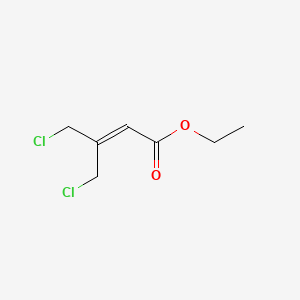
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is an organic compound with the molecular formula C7H10Cl2O2. It is a chlorinated ester that finds applications in various chemical reactions and industrial processes. The compound is characterized by its unique structure, which includes both a chloro and a chloromethyl group attached to a butenoate ester.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-chloro-3-(chloromethyl)but-2-enoate typically involves the chlorination of ethyl but-2-enoate. One common method includes the reaction of ethyl but-2-enoate with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalytic systems and optimized reaction parameters ensures efficient production on a large scale.
化学反応の分析
Types of Reactions
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include substituted esters, carboxylic acids, alcohols, and alkanes, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in the development of pharmaceuticals.
Industry: Employed in the production of agrochemicals, polymers, and other industrial chemicals.
作用機序
The mechanism of action of ethyl 4-chloro-3-(chloromethyl)but-2-enoate involves its interaction with nucleophiles, leading to substitution reactions. The presence of electron-withdrawing chloro groups makes the compound more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
- Ethyl 4-chloro-2-methylbut-2-enoate
- Ethyl 4-chloro-3-hydroxybutyrate
- Ethyl 4-chloro-3-oxobutanoate
Uniqueness
Ethyl 4-chloro-3-(chloromethyl)but-2-enoate is unique due to the presence of both chloro and chloromethyl groups, which impart distinct reactivity and chemical properties. This makes it a valuable intermediate in various synthetic pathways and industrial applications.
特性
分子式 |
C7H10Cl2O2 |
|---|---|
分子量 |
197.06 g/mol |
IUPAC名 |
ethyl 4-chloro-3-(chloromethyl)but-2-enoate |
InChI |
InChI=1S/C7H10Cl2O2/c1-2-11-7(10)3-6(4-8)5-9/h3H,2,4-5H2,1H3 |
InChIキー |
XAFDVEOWHLRGFQ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=C(CCl)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(R)-[[(R)-(1,1-Dimethylethyl)sulfinyl]amino](phenyl)methyl]-6-(diphenylphosphino)-N,N-diisopropylbenzamide](/img/structure/B14049361.png)
![(1R,5S)-8-(cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B14049370.png)
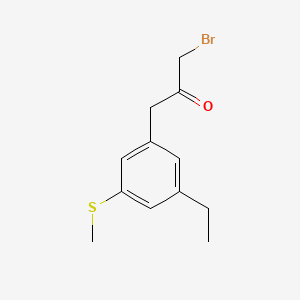
![(E)-3-(4-Difluoromethoxy-1H-benzo[d]imidazol-5-yl)acrylic acid](/img/structure/B14049396.png)
![(R)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonane oxalate](/img/structure/B14049401.png)
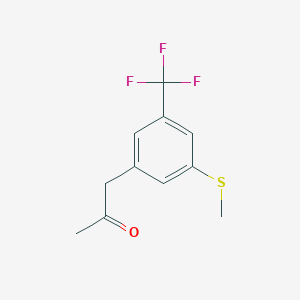
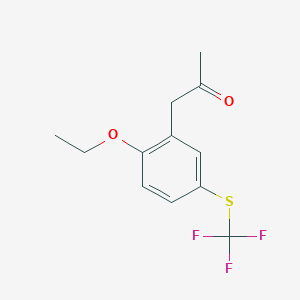
![7-Ethynyl-4-methyl-3,4-dihydro-2H-benzo[B][1,4]oxazine](/img/structure/B14049415.png)
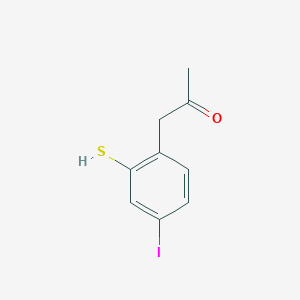
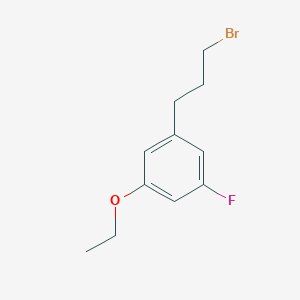

![(8-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B14049437.png)
